molecular formula C14H15NO5S B5508652 methyl 4-acetyl-6-phenyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylate 1,1-dioxide

methyl 4-acetyl-6-phenyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylate 1,1-dioxide

Cat. No. B5508652
M. Wt: 309.34 g/mol
InChI Key: FYSRYBLZOHVYIG-UHFFFAOYSA-N
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Description

The chemical compound "methyl 4-acetyl-6-phenyl-3,4-dihydro-2H-1,4-thiazine-5-carboxylate 1,1-dioxide" belongs to a class of organic compounds known for their diverse applications in medicinal chemistry and materials science. These compounds are characterized by their thiazine ring, a heterocyclic structure that imparts unique chemical and physical properties.

Synthesis Analysis

The synthesis of related thiazine derivatives often involves the ring expansion of precursor molecules followed by specific substitution reactions. For instance, the synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides from saccharin derivatives underlines a typical pathway involving ultrasonic-mediated N-alkylation, ring expansion, and subsequent reactions with benzaldehydes (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structures of thiazine derivatives. For example, crystallographic studies of certain thiazine compounds reveal the crystallization behavior and molecular interactions, such as hydrogen bonding, that influence the stability and reactivity of these molecules (Arshad et al., 2013).

Chemical Reactions and Properties

Thiazine derivatives undergo a variety of chemical reactions, including rearrangements and cyclizations, influenced by their unique chemical structures. For example, the preparation and rearrangement of 5-acyl-2-phenyl-4-substituted 6H-1,3-thiazines highlight the reactivity of the thiazine ring under different conditions (Gokou et al., 1985).

Physical Properties Analysis

The physical properties of thiazine derivatives, such as solubility, melting points, and crystalline structure, are critical for their applications. These properties are determined by the molecular structure and substituents on the thiazine ring.

Chemical Properties Analysis

Thiazine derivatives exhibit a wide range of chemical properties, including antimicrobial and radical scavenging activities. These properties are often explored for the development of new pharmaceuticals and materials with specific functionalities (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

methyl 4-acetyl-1,1-dioxo-6-phenyl-2,3-dihydro-1,4-thiazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-10(16)15-8-9-21(18,19)13(12(15)14(17)20-2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRYBLZOHVYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCS(=O)(=O)C(=C1C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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